molecular formula C11H13N3O5 B404845 N-isobutyl-3,5-dinitrobenzamide CAS No. 56808-99-2

N-isobutyl-3,5-dinitrobenzamide

Cat. No.: B404845
CAS No.: 56808-99-2
M. Wt: 267.24g/mol
InChI Key: UMWOXYJRLFRVOH-UHFFFAOYSA-N
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Description

N-isobutyl-3,5-dinitrobenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzene ring substituted with nitro groups at the 3 and 5 positions and an amide group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor. The process begins with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting dinitrobenzamide is then reacted with 2-methylpropylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration step is carefully monitored to avoid over-nitration, and the subsequent amide formation is optimized for efficiency.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under elevated temperatures.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Reduction: The major products are N-(2-methylpropyl)-3,5-diaminobenzamide.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

    Hydrolysis: The products are 3,5-dinitrobenzoic acid and 2-methylpropylamine.

Scientific Research Applications

N-isobutyl-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isobutyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group allows the compound to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the 2-methylpropyl group, making it less hydrophobic and potentially less bioavailable.

    N-(2-methylpropyl)-2,4-dinitrobenzamide: Similar structure but with nitro groups at different positions, leading to different reactivity and biological activity.

    N-(2-methylpropyl)-3,5-diaminobenzamide: The reduced form of the compound with amino groups instead of nitro groups.

Uniqueness

N-isobutyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

56808-99-2

Molecular Formula

C11H13N3O5

Molecular Weight

267.24g/mol

IUPAC Name

N-(2-methylpropyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C11H13N3O5/c1-7(2)6-12-11(15)8-3-9(13(16)17)5-10(4-8)14(18)19/h3-5,7H,6H2,1-2H3,(H,12,15)

InChI Key

UMWOXYJRLFRVOH-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used with isobutyl amine (14.6 g, 0.200 mole) and 3,5-dinitrobenzoyl chloride (23.0 g, 0.100 mole) in ethyl acetate. Produced 7.28 g (26%) crystals, mp 149°-155° C. Proton NMR (90 MHz) shows resonances at 9.168 ppm (m, 1H; 4-aryl H); 8.955 ppm (d, 2 Hz, 2H; 2,6-aryl H's); 6.526 ppm (bs, 1H; N-H); 3.378 ppm (t, 6.4 Hz, 2H; N-CH2); 2.050 ppm (sep, 7 Hz, 1H; CH); 1.021 ppm (d, 6.2 Hz, 6H; CH3).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

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